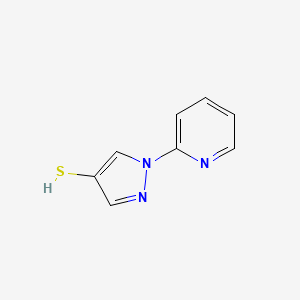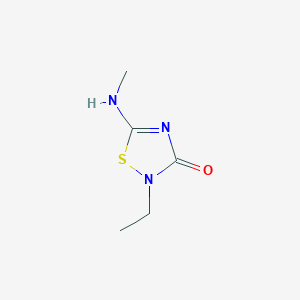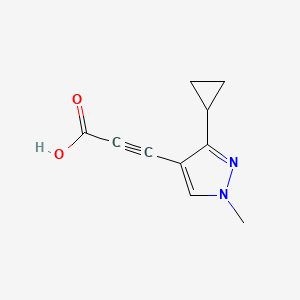
1-(Pyridin-2-yl)-1H-pyrazole-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-yl)-1H-pyrazole-4-thiol is a heterocyclic compound that features both pyridine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylhydrazine with α,β-unsaturated carbonyl compounds, followed by thiolation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization and thiolation processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyridin-2-yl)-1H-pyrazole-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the pyridine and pyrazole rings can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets .
Comparación Con Compuestos Similares
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a fused pyridine ring and are known for their medicinal properties.
Uniqueness: 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol is unique due to the presence of both pyridine and pyrazole rings, along with a reactive thiol group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H7N3S |
|---|---|
Peso molecular |
177.23 g/mol |
Nombre IUPAC |
1-pyridin-2-ylpyrazole-4-thiol |
InChI |
InChI=1S/C8H7N3S/c12-7-5-10-11(6-7)8-3-1-2-4-9-8/h1-6,12H |
Clave InChI |
OZUYFCWPJOQCOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N2C=C(C=N2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11791914.png)








![tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11791976.png)

![2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791981.png)

![4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11791989.png)
